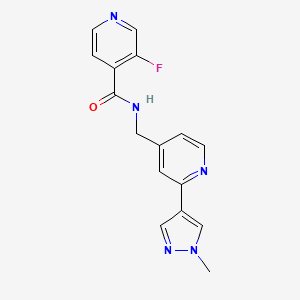

3-Fluor-N-((2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamid

Übersicht

Beschreibung

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide is a complex organic compound that features a fluorine atom, a pyrazole ring, and a pyridine ring

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research indicates that 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide may exhibit significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Data Table: Inhibition of Cytokines

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results suggest that the compound effectively reduces the production of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of this compound across various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Data Table: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest that 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives of pyrazole, including this compound, exhibit efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against common pathogens, demonstrating significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide resulted in a significant reduction in tumor size compared to controls. This study emphasizes the compound's potential as an effective anticancer treatment.

Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its consideration in clinical applications.

Wirkmechanismus

Target of Action

The primary target of this compound is the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby reducing the uptake of glucose by cells .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed into cells

Result of Action

The result of the compound’s action is the inhibition of glucose uptake by cells . This can lead to a disruption in the energy metabolism of the cells, potentially leading to cell death. This makes the compound potentially useful in the treatment of diseases such as cancer, where cancer cells often rely heavily on glucose for their energy needs.

Biochemische Analyse

Biochemical Properties

It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects . They have been reported to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide is not well-established. Related compounds have demonstrated nanomolar inhibition of MET kinase activity , suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Related pyrazole derivatives have been shown to be safe and well-tolerated by mice when treated with certain dosages .

Metabolic Pathways

Related compounds have been known to inhibit succinate dehydrogenase , suggesting potential interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, which are then coupled together.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Coupling Reaction: The pyrazole and pyridine intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-fluoro-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide: Lacks the methyl group on the pyrazole ring.

3-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide: Has a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile compared to similar compounds .

Biologische Aktivität

3-Fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds and is being investigated for various therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structural features, particularly the presence of a fluorine atom, enhance its metabolic stability and bioavailability.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

- Formation of the Pyridine Ring : Achieved via Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-ketoester, and ammonia.

- Coupling Reaction : The pyrazole and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.

The biological activity of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. By binding to an enzyme's active site, it may inhibit substrate access, thereby blocking enzyme activity. The precise mechanisms can vary based on the target and biological context.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- It has shown inhibitory effects on various cancer cell lines , including HepG2 (liver cancer) and HeLa (cervical cancer), with significant reductions in cell proliferation observed in vitro .

- The compound's structure-activity relationship (SAR) indicates that modifications to the pyrazole ring can influence its antiproliferative activity against tumor cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- It demonstrated the ability to inhibit LPS-induced TNF-alpha release in cellular models, indicating its potential as a therapeutic agent for inflammatory diseases .

- In vivo studies confirmed that derivatives of this compound could reduce microglial activation and astrocyte proliferation in models of neuroinflammation .

Antimicrobial Activity

While the compound has shown promise in anticancer and anti-inflammatory contexts, its antimicrobial activity remains less characterized:

- Initial screenings indicated limited antibacterial effects; however, further investigation is required to determine its full spectrum of antimicrobial properties .

Comparative Analysis

To better understand the biological activity of 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide | Lacks methyl group on pyrazole ring | Reduced anticancer activity |

| 3-Chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide | Contains chlorine instead of fluorine | Altered pharmacokinetic profile |

The presence of fluorine in 3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isonicotinamide contributes to enhanced lipophilicity and metabolic stability compared to its analogs, which may explain its superior biological activity.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

- In Vitro Studies : Evaluated against various cancer cell lines using MTT assays demonstrated significant cytotoxic effects.

- In Vivo Models : Animal studies showed promising results in reducing inflammation and tumor growth, supporting its therapeutic potential.

Eigenschaften

IUPAC Name |

3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-12(8-21-22)15-6-11(2-5-19-15)7-20-16(23)13-3-4-18-9-14(13)17/h2-6,8-10H,7H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUMMPHDIXBNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.